molecular formula C11H15N3O B13191701 2-(3-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde

2-(3-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13191701
M. Wt: 205.26 g/mol
InChI Key: YQTLOISFOFHCEQ-UHFFFAOYSA-N
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Description

2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C11H15N3O. This compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine moiety and an aldehyde group. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with pyrrolidine under controlled conditions. One common method includes the condensation of 3-ethylpyrrolidine with pyrimidine-5-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity towards its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
  • 2-(3-Propylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
  • 2-(3-Butylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Uniqueness

2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery compared to its methyl, propyl, and butyl analogs.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(3-ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-2-9-3-4-14(7-9)11-12-5-10(8-15)6-13-11/h5-6,8-9H,2-4,7H2,1H3

InChI Key

YQTLOISFOFHCEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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